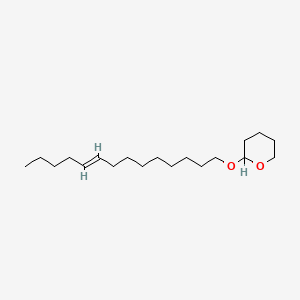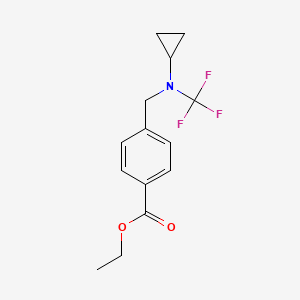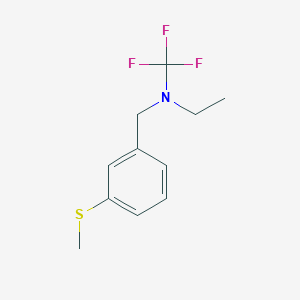
N-(3-(methylthio)benzyl)-N-(trifluoromethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(methylthio)benzyl)-N-(trifluoromethyl)ethanamine is an organic compound that features a benzyl group substituted with a methylthio group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)benzyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylthio)benzyl chloride and trifluoromethylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Reagents like sodium hydride or potassium carbonate can be employed to deprotonate the amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(methylthio)benzyl)-N-(trifluoromethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-(3-(methylthio)benzyl)-N-(trifluoromethyl)ethanamine may have several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, such as acting as a ligand for specific receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(3-(methylthio)benzyl)-N-(trifluoromethyl)ethanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in specific binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(methylthio)benzyl)-N-methylamine: Similar structure but lacks the trifluoromethyl group.
N-(3-(methylthio)benzyl)-N-ethylamine: Similar structure with an ethyl group instead of a trifluoromethyl group.
N-(3-(methylthio)benzyl)-N-(trifluoromethyl)propylamine: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
N-(3-(methylthio)benzyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of both the trifluoromethyl and methylthio groups. The trifluoromethyl group can significantly influence the compound’s electronic properties, lipophilicity, and metabolic stability, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H14F3NS |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
N-[(3-methylsulfanylphenyl)methyl]-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C11H14F3NS/c1-3-15(11(12,13)14)8-9-5-4-6-10(7-9)16-2/h4-7H,3,8H2,1-2H3 |
Clave InChI |
IXAUEDHZDSYFBQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC(=CC=C1)SC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13958444.png)



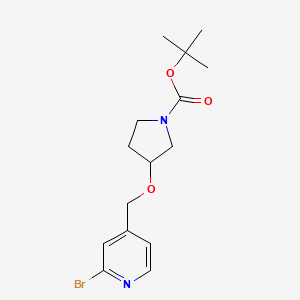
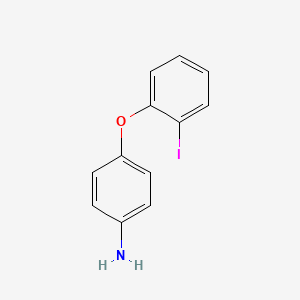
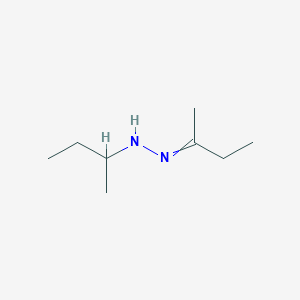
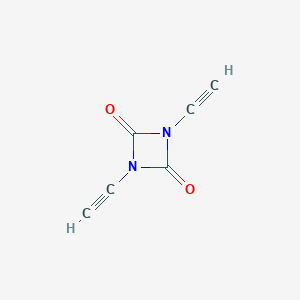

![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)
